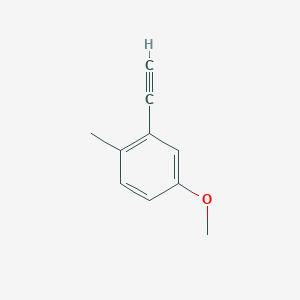

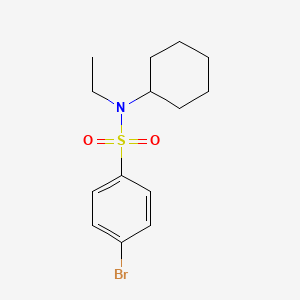

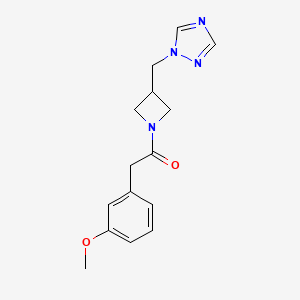

![molecular formula C16H12ClN3O2S B2824759 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 898415-26-4](/img/structure/B2824759.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxadiazole derivatives involves several steps . For instance, a related compound, 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, was synthesized and crystallized in the orthorhombic crystal system . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The structure of these compounds is often stabilized by various intermolecular interactions, such as hydrogen bonding and π–π stacking .

Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives can be quite complex . For example, the synthesis of ketamine, a related compound, involves a series of reactions including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and finally thermal rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely. For instance, a related compound, pyraclostrobin, has a molecular weight of 303.1 g/mol and a minimum content of active ingredient of 980 g/kg .

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Properties

Several studies have synthesized derivatives of 1,3,4-oxadiazoles, including compounds structurally related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide, and evaluated their antibacterial and antimicrobial properties. For instance, Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and found them to exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with some derivatives showing remarkable activity comparable to standard antibiotics like ciprofloxacin against certain bacterial strains (Siddiqui et al., 2014).

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has also been a subject of investigation. Ravinaik et al. (2021) reported the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antioxidant and Enzyme Inhibition

Compounds derived from 1,3,4-oxadiazole have been evaluated for their antioxidant properties and enzyme inhibition capabilities. The synthesis of novel 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties by Shakir et al. (2014) demonstrated significant free-radical scavenging ability, indicating the antioxidant potential of these derivatives (Shakir et al., 2014). Additionally, the study by Bekircan et al. (2015) on the synthesis and investigation of novel heterocyclic compounds for lipase and α-glucosidase inhibition revealed promising results, highlighting the potential of these compounds in the development of therapeutic agents for treating diseases associated with enzyme dysregulation (Bekircan et al., 2015).

Direcciones Futuras

Future research on oxadiazole derivatives could focus on the development of new synthesis methods that are more cost-effective and efficient. Another area of research could be the investigation of the potential therapeutic applications of these compounds in the treatment of various diseases, including cancer, diabetes, and obesity .

Propiedades

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-23-11-8-6-10(7-9-11)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNNZSSBNRZSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

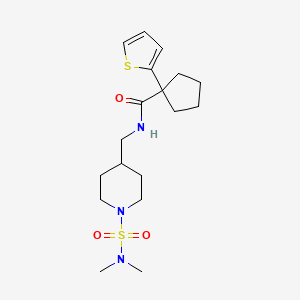

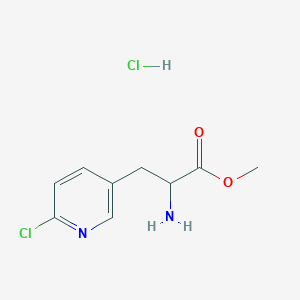

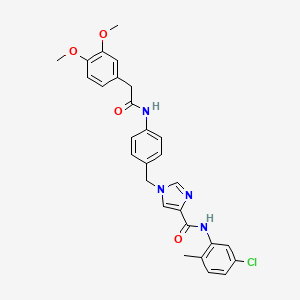

![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)

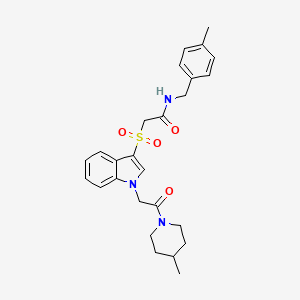

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824681.png)

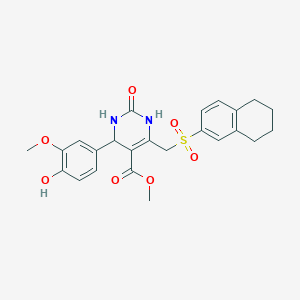

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2824683.png)